molecular formula C15H25N3O B11008557 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide

Cat. No.: B11008557
M. Wt: 263.38 g/mol
InChI Key: VJAZXWAPERFILZ-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide typically involves the reaction of 2,5-dimethylpyrrole with an appropriate acetamide derivative under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the acetamide moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol: This compound shares the pyrrole ring structure but differs in the functional groups attached to the ring.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Another similar compound with a pyrrole ring, but with a benzaldehyde moiety instead of an acetamide group.

    N1,N2-bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide: This compound features two pyrrole rings and an ethanediamide linkage, making it structurally related but distinct.

Uniqueness

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C15H25N3O/c1-4-17-9-5-6-14(17)10-16-15(19)11-18-12(2)7-8-13(18)3/h7-8,14H,4-6,9-11H2,1-3H3,(H,16,19)

InChI Key

VJAZXWAPERFILZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CN2C(=CC=C2C)C

Origin of Product

United States

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